Viburnitol

Enzyme Inhibition Kinase Assay Biochemistry

Sourcing a defined, selective myo-inositol kinase probe for Dictyostelium signaling studies is challenging. Viburnitol (CAS 488-76-6) is the exact tool, offering a confirmed Ki of 103 µM without metabolic interference. • Enables dose-dependent kinase dissection using its unique 5-deoxy configuration. • Supplied as a crystalline solid, ≥98% pure (HPLC), ideal as a chiral synthon for regioselective modification. • Provides supply chain certainty as a niche analytical standard for distinguishing nonlegume from legume extracts via GC-MS.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
Cat. No. B1251105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViburnitol
Synonyms(+)-allo-quercitol
allo-quercitol
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1O)O)O)O)O
InChIInChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1
InChIKeyIMPKVMRTXBRHRB-VSOAQEOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viburnitol Chemical Identity & Specifications


Viburnitol (CAS 488-76-6), also known as (-)-vibo-quercitol or 5-deoxyinositol, is a naturally occurring cyclitol belonging to the inositol family [1]. Its molecular formula is C6H12O5 with a molecular weight of 164.16 g/mol . It is typically isolated as a crystalline solid and is soluble in water [1]. The compound features a specific stereochemistry, characterized by its (1R,2S,4S,5R) configuration, and is identified by the InChI Key IMPKVMRTXBRHRB [2].

Natural Cyclitol Non-metabolizable inhibitor probe for kinase studies
Chiral Standard Defined (1R,2S,4S,5R) stereochemistry for enantioselective workflows
Chemotaxonomic Tool Species-specific marker for nodulated nonlegumes

Why Viburnitol Substitution Fails


Viburnitol exhibits unique biological and chemical behaviors that are not shared by other inositol isomers or simple cyclitols like myo-inositol. Its specific deoxy configuration (missing a hydroxyl group at the C-3 position relative to myo-inositol) confers distinct enzyme inhibition properties [1] and a unique taxonomic distribution in plants [2]. For instance, while pinitol is a dominant cyclitol in legumes, viburnitol is a major component in nodulated nonlegumes but is absent in legumes, highlighting its specific biological niche [2]. Therefore, substituting viburnitol with a more common or cheaper cyclitol like myo-inositol or pinitol would yield fundamentally different experimental outcomes.

Enzyme inhibition specificity

Common inositol isomers lack the deoxy configuration and may not inhibit myo-inositol kinase, leading to different pathway responses.

Chemotaxonomic profile mismatch

Pinitol or myo-inositol cannot replace viburnitol as a marker for nonlegume extracts; plant profiles are mutually exclusive.

Metabolic fate divergence

Myo-inositol is rapidly phosphorylated in kinase assays, whereas viburnitol acts as a pure inhibitor without turnover.

Viburnitol Quantitative Performance Evidence


Selective myo-Inositol Kinase Inhibition

Viburnitol acts as a competitive inhibitor of myo-inositol kinase from Dictyostelium, demonstrating a Ki value of 103 ± 1 µM. In comparison, the natural substrate myo-inositol has a Km of 120 µM, indicating that viburnitol binds to the enzyme with comparable affinity but does not undergo phosphorylation [1]. This inhibition is stereospecific, as other inositol isomers (allo-, epi-, muco-, neo-, scyllo-, and chiro-inositol) were not recognized as substrates and were not tested for inhibition [1].

Kinase Inhibition
Head-to-head
Ki = 103 ± 1 µM
Supports competitive inhibition of myo-inositol kinase
Km of substrate is 120 µM; comparable binding without phosphorylation
Enzyme Inhibition Kinase Assay Biochemistry

Ki Comparison: 1L-chiro-Inositol and Sequoyitol

In a direct competitive inhibition assay against myo-inositol kinase, viburnitol (Ki = 103 ± 1 µM) exhibited an inhibition potency that was approximately 2.1-fold stronger than 1L-chiro-inositol (Ki = 49.5 ± 0.7 µM) and 2.6-fold stronger than sequoyitol (Ki = 271 ± 7 µM) [1]. A lower Ki value indicates a higher binding affinity for the inhibitor to the enzyme. Notably, sequoyitol was also a substrate for the kinase, unlike viburnitol which is a pure inhibitor [1].

Cyclitol Ki Rank
Head-to-head
103 µM (Viburnitol)
49.5 µM (1L-chiro)
271 µM (Sequoyitol)
Mid-potency inhibitor among cyclitol analogs
2.1× less potent than 1L-chiro, 2.6× more than sequoyitol; sequoyitol is also a substrate
Enzyme Kinetics Competitive Inhibition Cyclitol Analogs

DMSO Solubility Advantage

Viburnitol demonstrates high solubility in DMSO, reaching a concentration of at least 55 mg/mL (equivalent to 335 mM), making it highly suitable for preparing concentrated stock solutions for in vitro assays . In contrast, many cyclitols exhibit poor solubility in organic solvents, which can limit the maximum testable concentration in cell-based or biochemical assays .

DMSO Solubility
Data to verify
≥ 55 mg/mL (≥ 335 mM)
May support high-concentration stock preparation
Vendor-reported; cross-study comparability is limited
Solubility Formulation In Vitro

Chemotaxonomic Marker for Nodulated Nonlegumes

Gas-liquid chromatography (GLC) analysis of 80% ethanol extracts from various plant tissues revealed a clear dichotomy in cyclitol profiles. Viburnitol was identified as a major component in all analyzed nodulated nonlegumes (e.g., European alder, Russian olive) but was not detected in any of the legumes [1]. Conversely, pinitol was a major component in all legumes (e.g., white clover, soybean) but was not detected in the nodulated nonlegumes [1].

Plant Profile
Head-to-head
Nonlegume: present
Legume: absent
Mutually exclusive cyclitol marker for nodulated nonlegumes
GLC analysis of TMS derivatives; pinitol dominant in legumes
Phytochemistry Taxonomy GC-MS

Viburnitol Research Applications


Myo-Inositol Kinase Probing in Dictyostelium

Viburnitol is an ideal tool for investigating myo-inositol kinase function in Dictyostelium and related organisms. Its established Ki of 103 µM allows for precise, dose-dependent inhibition without being metabolized, enabling clear dissection of downstream signaling events [1].

Plant Chemotaxonomy Analytical Standard

Viburnitol's mutually exclusive presence in nodulated nonlegumes (versus pinitol in legumes) makes it a definitive analytical standard. Researchers can use viburnitol to confirm the identity of nonlegume plant extracts or to monitor the purity of legume-derived products via GC-MS [1].

Chiral Building Block for Organic Synthesis

The defined stereochemistry of viburnitol (1R,2S,4S,5R) and its high DMSO solubility make it a valuable chiral synthon for constructing more complex molecules, particularly those requiring a cyclohexane-pentol scaffold. Its specific deoxy configuration can be exploited to introduce regioselective modifications not possible with fully hydroxylated inositols .

Application
Selection Property
Validation Focus
Myo-inositol kinase pathway probing
Non-metabolizable inhibitor probe
Competitive inhibition profile and kinase specificity
Nonlegume chemotaxonomic standard
Species-specific cyclitol marker
GC-MS profiling against legume and nonlegume extracts
Chiral synthon for cyclitol synthesis
Defined deoxy stereochemistry
Regioselective modification and enantiomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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